N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14541956
InChI: InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10-
SMILES:
Molecular Formula: C18H15FN4OS
Molecular Weight: 354.4 g/mol

N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide

CAS No.:

Cat. No.: VC14541956

Molecular Formula: C18H15FN4OS

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide -

Specification

Molecular Formula C18H15FN4OS
Molecular Weight 354.4 g/mol
IUPAC Name N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide
Standard InChI InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10-
Standard InChI Key YACFEDPPODEEMK-GDNBJRDFSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3

Introduction

N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and agriculture. This compound belongs to the class of substituted benzamides and triazoles, featuring a unique structure that combines elements of triazole and sulfonyl groups, known for their biological activity.

Synthesis and Reaction Conditions

The synthesis of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide typically involves several steps. The specific conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product. Using polar aprotic solvents may enhance the solubility of reactants and facilitate better yields.

Synthesis Conditions Table

ConditionDescription
Solvent ChoicePolar aprotic solvents recommended
TemperatureNot specified, but controlled conditions are necessary
Reaction TimeNot specified, but optimization is crucial

Potential Applications

This compound has potential applications in medicinal chemistry and agriculture due to its unique structure. Further research is necessary to fully explore these applications and validate efficacy through clinical trials or field studies.

Potential Applications Table

FieldPotential Use
Medicinal ChemistryPharmaceutical development
AgricultureFungicidal or herbicidal agents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator